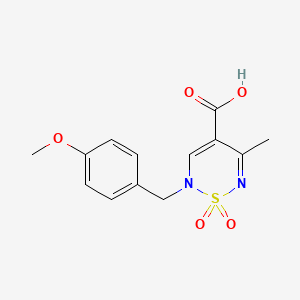

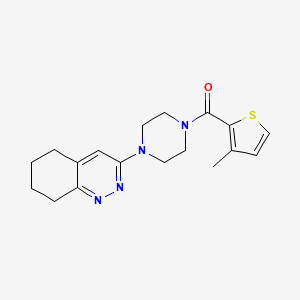

![molecular formula C15H15ClN4O4 B3010077 2-[4-(4-氯苯基)-2-甲基-3-氧代-1,2,4-恶二唑烷-5-基]-N-(5-甲基-1,2-恶唑-3-基)乙酰胺 CAS No. 478045-96-4](/img/structure/B3010077.png)

2-[4-(4-氯苯基)-2-甲基-3-氧代-1,2,4-恶二唑烷-5-基]-N-(5-甲基-1,2-恶唑-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

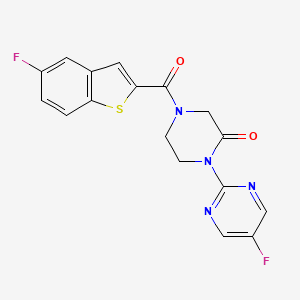

The compound of interest, 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, is a complex molecule that appears to be related to various research efforts in synthesizing compounds with potential pharmacological properties. While the exact compound is not directly mentioned in the provided papers, they do discuss related structures and chemical moieties, such as the 4-chlorophenyl group and oxadiazole ring, which are integral parts of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with a precursor such as 4-chlorophenoxyacetic acid, which undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate product. Subsequent cyclization and substitution reactions lead to the formation of various derivatives with the 1,3,4-oxadiazole moiety, which is a common feature in the target compound . The synthesis route is characterized by the use of IR, 1H-NMR, and EI-MS spectral analysis to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of related compounds features a chlorophenyl ring oriented at specific angles with respect to other rings in the molecule, such as the thiazole or oxadiazole rings . These orientations can influence the overall molecular geometry and, consequently, the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include esterification, ring closure, and substitution reactions. These reactions are crucial for introducing various functional groups and achieving the desired molecular architecture, which is essential for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their molecular structures and the presence of specific functional groups. For instance, intermolecular interactions such as C-H...O hydrogen bonds can lead to the formation of chains in the crystal structure, which can affect the compound's solubility and stability . The presence of the 4-chlorophenyl group and the oxadiazole ring is likely to contribute to the antibacterial and anti-enzymatic properties of the compounds, as seen in the pharmacological evaluation of similar molecules .

科学研究应用

抗菌和抗真菌剂

与 2-[4-(4-氯苯基)-2-甲基-3-氧代-1,2,4-恶二唑烷-5-基]-N-(5-甲基-1,2-恶唑-3-基)乙酰胺 结构相似的化合物已被合成并评估其抗菌活性。例如,新型噻唑烷-4-酮衍生物已显示出对小鼠模型中肿瘤生长和肿瘤诱导的血管生成具有显着的抑制作用,表明在抗癌治疗中具有潜在的治疗应用。这些衍生物是通过将含有脂肪族、取代芳香族和杂环部分的不同胺,如恶二唑、吡唑、异恶唑和哌嗪,与 2-(5-(4-氯苯基)呋喃-2-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酸偶联合成的,并显示出很强的抗血管生成作用并抑制肿瘤诱导的内皮细胞增殖 (Chandrappa 等,2010)。

抗癌剂

一些研究集中于合成具有抗癌特性的衍生物。例如,合成了 N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫代)乙酰胺,并对 A549 人肺腺癌细胞表现出有希望的抗癌活性。合成涉及 2-氯-N-(5-甲基-4-苯基噻唑-2-基)乙酰胺与巯基衍生物的反应,导致发现具有高选择性和有效凋亡作用的化合物,例如 2-[(1-甲基-1H-四唑-5-基)硫代]-N-(5-甲基-4-苯基噻唑-2-基)乙酰胺,其显示出显着的细胞毒活性 (Evren 等,2019)。

抗炎剂

还探索了合成了化合物及其抗炎活性的评估。例如,合成了新的取代的氮杂环丁基和噻唑烷基喹唑啉 4 3H 酮,并显示出潜在的抗炎作用,一些化合物表现出比苯基丁酮更强的活性,突出了它们在治疗炎症相关疾病中的治疗潜力 (Bhati,2013)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4/c1-9-7-12(18-23-9)17-13(21)8-14-20(15(22)19(2)24-14)11-5-3-10(16)4-6-11/h3-7,14H,8H2,1-2H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSIVQGYCNULIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CC2N(C(=O)N(O2)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

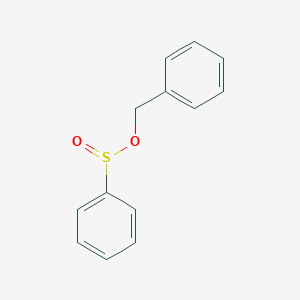

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

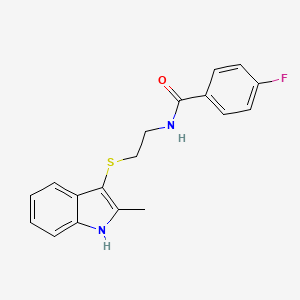

![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

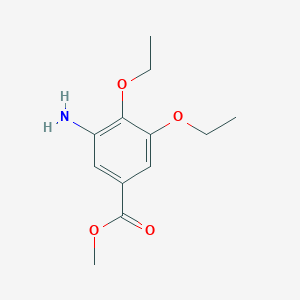

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)